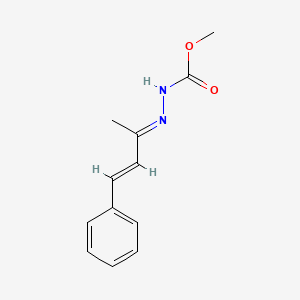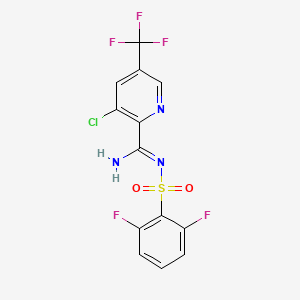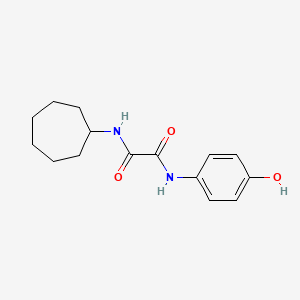
N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide is a compound that belongs to the class of oxalamides, which are characterized by the presence of an oxalamide functional group in their molecular structure. These compounds are of interest due to their potential applications in various fields, including materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide is not directly described in the provided papers. However, a related synthesis approach can be inferred from the sulfur-mediated synthesis of unsymmetrically substituted N-aryl oxalamides, which involves the use of 2,2'-biphenyldiamines, 2-chloroacetic acid derivatives, elemental sulfur, and water under metal-free conditions . This method is noted for its efficiency and adaptability for scale-up synthesis. Additionally, a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which could potentially be adapted for the synthesis of N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide .
Molecular Structure Analysis
The molecular structure of oxalamide compounds, including N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide, is characterized by the presence of two amide groups linked by a carbonyl group. The configuration of the substituents attached to the nitrogen atoms can significantly influence the properties of the compound. For instance, oxalamide compounds with ringy terminal structures, such as cyclohexyl and phenyl groups, have been shown to exhibit higher nucleation efficiency and better compatibility in certain matrices .
Chemical Reactions Analysis
Oxalamide compounds can participate in various chemical reactions due to their functional groups. The papers provided do not detail specific reactions involving N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide, but they do mention the use of oxalamide compounds as nucleators to enhance the crystallization rate of poly(hydroxyalkanoate)s . This suggests that oxalamide compounds can interact with polymers and potentially influence their physical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamide compounds are influenced by their molecular structure. For example, the presence of a phenyl group as a nucleator in poly(hydroxyalkanoate)s increases the crystallization temperature and crystallinity of the polymers, while also reducing the half-life isothermal crystallization time . This indicates that the introduction of oxalamide compounds can significantly modify the thermal and crystalline properties of materials. The papers do not provide specific data on the physical and chemical properties of N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide, but similar effects could be expected based on the behavior of related compounds.
Scientific Research Applications
Novel Synthetic Approaches
A novel one-pot synthetic approach has been developed to synthesize N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, providing a new method for the synthesis of both anthranilic acid derivatives and oxalamides. This methodology is noted for its operational simplicity and high yield, marking a significant advancement in the field of organic synthesis (Mamedov et al., 2016).
Crystal Structure Analysis
In crystallography, the structure of N,N'-bis(substituted)oxamide compounds has been detailed, providing insights into the molecular configurations and intermolecular interactions. These structural analyses contribute to the understanding of molecular properties and the design of new materials (Chang Wang et al., 2016).
Coordination Polymers and Magnetic Properties
Research into dissymmetrical oxamidate ligands has led to the development of novel coordination polymers with potential applications in materials science. These studies explore the synthesis, crystal structure, and magnetic properties of metal-organic frameworks, highlighting the versatility of oxalamide compounds in constructing complex structures (Baolin Liu et al., 2010).
Enhancement of Polymer Crystallization
Oxalamide compounds have been shown to significantly enhance the crystallization rate of bacterially synthesized poly(hydroxyalkanoate)s (PHAs), demonstrating the potential of oxalamides as nucleators in polymer science. This application addresses the challenge of low crystallization rates in PHAs, proposing a method to improve the material properties of biodegradable polymers (P. Xu et al., 2017).
Corrosion Inhibition
Acrylamide derivatives, closely related to oxalamide chemistry, have been investigated for their corrosion inhibition properties on metals. This research provides insights into the potential application of oxalamide compounds in protecting metals from corrosion, which is crucial for extending the lifespan of metal components in various industrial applications (Ahmed Abu-Rayyan et al., 2022).
properties
IUPAC Name |
N-cycloheptyl-N'-(4-hydroxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-13-9-7-12(8-10-13)17-15(20)14(19)16-11-5-3-1-2-4-6-11/h7-11,18H,1-6H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBCILCDXHEILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

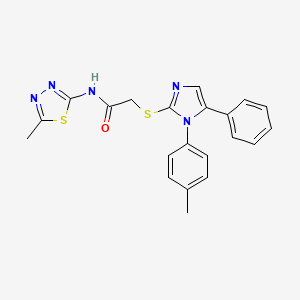
![N-(4-chloro-2-methylphenyl)-2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B2511444.png)
![6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2511447.png)

![8-(3-((4-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511450.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2511452.png)
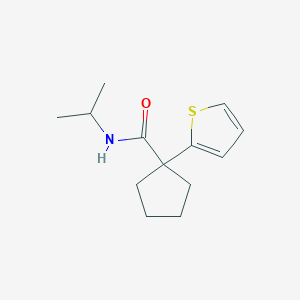
![2,5-Dioxopyrrolidin-1-yl 1-[(1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl]-3,14-dioxo-2,7,10-trioxa-4,13-diazaoctadecan-18-oate](/img/no-structure.png)


![CCc1n[nH]cc1B1OC(C)(C)C(C)(C)O1](/img/structure/B2511457.png)

